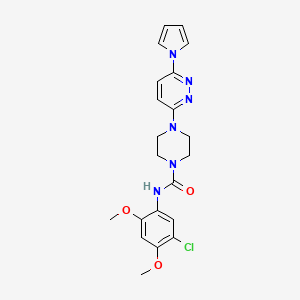

![molecular formula C24H28N2O5S2 B2731497 ethyl 2-(2-((1-ethyl-1H-indol-3-yl)sulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 686743-78-2](/img/structure/B2731497.png)

ethyl 2-(2-((1-ethyl-1H-indol-3-yl)sulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a complex organic molecule that contains several functional groups, including an ethyl group, a sulfonyl group, a propanamido group, and a tetrahydrobenzo[b]thiophene group. It also contains an indole moiety, which is a common structure in many natural products and pharmaceuticals .

Synthesis Analysis

While the exact synthesis of this compound isn’t available, similar compounds are often synthesized through multicomponent reactions (MCRs), which are one-step, convergent strategies where multiple starting materials combine to afford a single product . For instance, a similar compound was synthesized through the reaction between tryptamine and naproxen .Molecular Structure Analysis

The molecular structure of this compound would likely be determined using various spectroscopic techniques, including 1H and 13C-NMR, UV, IR, and mass spectrometry .Applications De Recherche Scientifique

Anticancer Activity

Research has shown that derivatives of thiophene, which share structural similarities with the compound , have been synthesized for potential anticancer applications. For example, novel heterocycles utilizing thiophene incorporated thioureido substituents have shown potent anticancer activity against colon HCT-116 human cancer cell lines, highlighting the promise of thiophene derivatives in cancer therapy (Abdel-Motaal, Asem, & Alanzy, 2020).

Application as Disperse Dyes

Another application involves the synthesis of azo benzo[b]thiophene derivatives for use as disperse dyes. These compounds, derived from reactions involving thiophene carboxylate, have been reported to exhibit good coloration and fastness properties on polyester, demonstrating the chemical's versatility beyond pharmaceutical uses (Sabnis & Rangnekar, 1989).

Antibacterial and Antifungal Activities

Ethyl 2-((1-hydroxynaphthalen-2-yl)methyleneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes have been synthesized and evaluated for their antibacterial and antifungal activities against various pathogenic strains, showing activity comparable to standard drugs. This indicates the potential for thiophene derivatives in developing new antimicrobial agents (Altundas, Sarı, Çolak, & Öğütcü, 2010).

Antimicrobial and Antioxidant Studies

Furthermore, lignan conjugates synthesized from thiophene carboxylates have been evaluated for their antimicrobial and antioxidant activities. Some of these compounds showed excellent antibacterial and antifungal properties, as well as remarkable antioxidant potential, suggesting their use in pharmaceutical formulations (Raghavendra et al., 2016).

Anti-rheumatic Potential

The anti-rheumatic potential of ethyl 2-(2-cyano-3-mercapto-3-(phenylamino) acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes has also been documented. These compounds have shown significant antioxidant, analgesic, and anti-rheumatic effects, highlighting their potential in treating rheumatic diseases (Sherif & Hosny, 2014).

Orientations Futures

Propriétés

IUPAC Name |

ethyl 2-[2-(1-ethylindol-3-yl)sulfonylpropanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O5S2/c1-4-26-14-20(16-10-6-8-12-18(16)26)33(29,30)15(3)22(27)25-23-21(24(28)31-5-2)17-11-7-9-13-19(17)32-23/h6,8,10,12,14-15H,4-5,7,9,11,13H2,1-3H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHEIFMUDJPGKQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=CC=CC=C21)S(=O)(=O)C(C)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-(2-((1-ethyl-1H-indol-3-yl)sulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

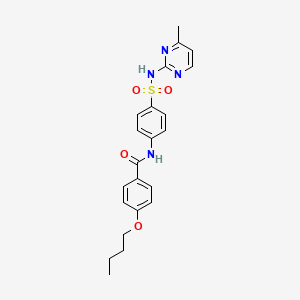

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-1H-indole-3-carboxamide](/img/structure/B2731416.png)

![2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2731419.png)

![4-chloro-N-(4-fluorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2731422.png)

![4-[(3-Nitrophenyl)sulfonyl]piperazinyl piperidyl ketone](/img/structure/B2731423.png)

![N-(4-fluorobenzyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2731425.png)

![1-sec-butyl-4-chloro-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2731429.png)

![4-Oxaspiro[2.4]heptan-6-amine](/img/structure/B2731430.png)

![2-({[4-(3,4-Dimethoxyphenyl)-1,3-oxazol-2-yl]methyl}sulfanyl)-3-(3-methylbutyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2731431.png)

![{1H-Pyrrolo[2,3-b]pyridin-2-yl}boronic acid hydrochloride](/img/structure/B2731432.png)

![N-ethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2731434.png)

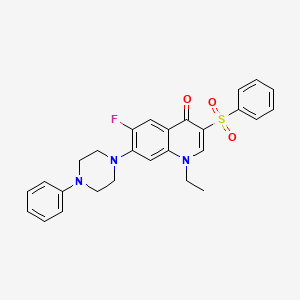

![(Z)-5-(3-phenoxybenzylidene)-2-(pyridin-4-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2731435.png)